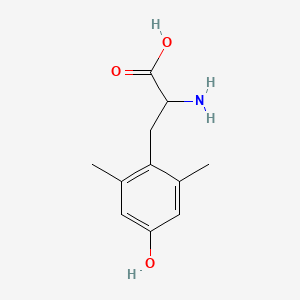

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, commonly referred to as 4-hydroxy-2,6-dimethylphenylalanine (HDMP) is a naturally occurring amino acid found in human and animal proteins. It is a non-essential amino acid, meaning it is not required for the body to function properly and can be synthesized from other compounds. HDMP is known to be involved in a variety of biochemical and physiological processes and is widely used in laboratory experiments due to its unique properties.

Scientific Research Applications

Functional Polymer Modification

A study by Aly and El-Mohdy (2015) focuses on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and promising biological activities. These modifications suggest applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Crystallography and Structural Analysis

Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, showcasing their potential in structural chemistry and materials science for understanding molecular conformations and interactions (Nitek et al., 2020).

Synthesis of Novel Compounds

Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acids for immunostimulatory and immunomodulatory activity, highlighting the compound's role in developing new therapeutic agents (Doláková et al., 2005).

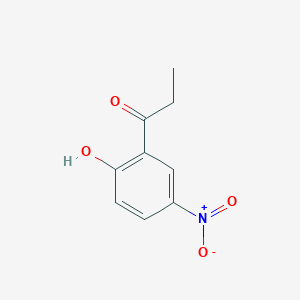

Antioxidant and Anti-inflammatory Activity

Subudhi and Sahoo (2011) evaluated novel analogs of 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl)propanoic acid for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's potential in treating inflammation and oxidative stress-related conditions (Subudhi & Sahoo, 2011).

Antibacterial Applications

The study by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, while not directly related to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, provides insight into microbial degradation processes that could potentially apply to similar compounds for environmental remediation and the development of biodegradable materials (Ji et al., 2019).

Biochemical Analysis

Biochemical Properties

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can subsequently impact cellular metabolism, altering the rates of metabolic reactions and the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth . At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

properties

IUPAC Name |

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555896 |

Source

|

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81806-45-3 |

Source

|

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)